Binding Affinity vs. Compound 15
A1AR antagonist 5 exhibits human A1AR binding affinity of pKi = 6.11 (Ki ≈ 776 nM), whereas in-series analog compound 15 (A1AR antagonist 6) demonstrates approximately 10.5-fold higher affinity with pKi = 7.13 (Ki ≈ 74 nM) . Both compounds were identified from the same virtual screening campaign and tested under identical radioligand displacement conditions [1].
Comparator pKi 7.13
ΔpKi 1.02 (10.5-fold)
| Evidence Dimension | Binding affinity (pKi) at human A1AR |
|---|---|
| Target Compound Data | pKi = 6.11 (Ki ≈ 776 nM) |
| Comparator Or Baseline | Compound 15 (A1AR antagonist 6): pKi = 7.13 (Ki ≈ 74 nM) |
| Quantified Difference | 10.5-fold difference (ΔpKi = 1.02 log units) |
| Conditions | Radioligand displacement binding assay using [3H]DPCPX on human A1AR expressed in CHO cell membranes |
Why This Matters
The moderate affinity of A1AR antagonist 5 relative to compound 15 enables researchers to select a tool compound with appropriate binding strength for specific assay windows, avoiding the potential for excessively strong binding that may mask subtle pharmacological effects in certain experimental paradigms.
- [1] Wei Y, et al. Identification of new potent A1 adenosine receptor antagonists using a multistage virtual screening approach. Eur J Med Chem. 2020 Feb 1;187:111936. View Source
